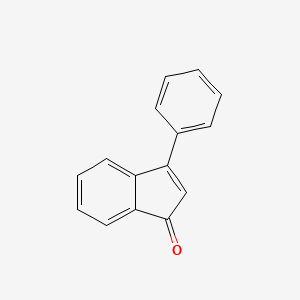

3-Phenylinden-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fenilinden-1-ona: es un compuesto orgánico con la fórmula molecular C15H12O . Es un derivado de la indanona, caracterizado por un grupo fenilo unido a la tercera posición del anillo de indanona.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción:

Acilación Intramolecular de Friedel-Crafts: Uno de los métodos más comunes para sintetizar 3-Fenilinden-1-ona implica la acilación intramolecular de Friedel-Crafts de ácidos o cloruros 3-arilpropiónicos.

Oxidación de 3-Fenilindan-1-ol: Otro método implica la oxidación de 3-Fenilindan-1-ol utilizando agentes oxidantes como el trióxido de cromo (CrO3) o el permanganato de potasio (KMnO4).

Métodos de Producción Industrial:

Síntesis Asistida por Microondas: La producción industrial puede utilizar la síntesis asistida por microondas para mejorar las velocidades de reacción y los rendimientos.

Ultrasonido de Alta Intensidad: Otro método industrial implica el uso de ultrasonido de alta intensidad para promover la reacción de ciclización.

Análisis De Reacciones Químicas

Tipos de Reacciones:

Oxidación: 3-Fenilinden-1-ona puede sufrir reacciones de oxidación para formar varios productos oxidados.

Sustitución: El compuesto puede sufrir reacciones de sustitución electrófila, particularmente en el anillo fenilo.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)

Reducción: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4)

Sustitución: Halógenos (por ejemplo, cloro, bromo), agentes de nitración (por ejemplo, ácido nítrico)

Principales Productos Formados:

Oxidación: Varios derivados oxidados de 3-Fenilinden-1-ona

Reducción: 3-Fenilindan-1-ol

Sustitución: Derivados halogenados o nitrados de 3-Fenilinden-1-ona

Aplicaciones Científicas De Investigación

Química:

Síntesis Orgánica: Sirve como intermedio en la síntesis de varios compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.

Biología y Medicina:

Desarrollo de Medicamentos: El compuesto se investiga por su posible uso en el desarrollo de medicamentos, particularmente en la síntesis de moléculas bioactivas.

Industria:

Mecanismo De Acción

El mecanismo de acción de 3-Fenilinden-1-ona en la catálisis involucra su papel como ligando en catalizadores basados en rutenio. El compuesto se coordina con el centro de rutenio, facilitando la formación de especies catalíticas activas que promueven reacciones de metátesis de olefinas . Los objetivos moleculares y las vías involucradas incluyen la activación de dobles enlaces carbono-carbono y la formación de intermediarios metalaciclobutano .

Comparación Con Compuestos Similares

Compuestos Similares:

3-Fenilindan-1-ol: Una forma reducida de 3-Fenilinden-1-ona, utilizada en aplicaciones similares pero con diferente reactividad.

2-Fenilinden-1-ona: Un isómero estructural con propiedades químicas similares pero diferente reactividad y aplicaciones.

Singularidad:

Reactividad: 3-Fenilinden-1-ona exhibe una reactividad única debido a la presencia de un grupo fenilo y un grupo carbonilo, lo que le permite participar en una amplia gama de reacciones químicas.

Actividad Biológica

3-Phenylinden-1-one is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound possesses a unique chemical structure characterized by an indene moiety substituted with a phenyl group. The synthesis of this compound typically involves the condensation of phenylacetylene with cyclopentadiene derivatives or other related synthetic pathways. For instance, one study highlights the synthesis of this compound derivatives through various methods, including the use of disulfur dichloride to produce oxime derivatives that can lead to further transformations .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound possess potent inhibitory effects against cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. For example, a comparative study revealed that compounds derived from this compound exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the phenyl group can enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. A systematic investigation into its SAR indicates that substitutions on the phenyl ring can significantly influence its potency against different biological targets. For instance, electron-donating groups on the phenyl ring tend to enhance anticancer activity by stabilizing reactive intermediates during metabolic activation .

| Substituent | Biological Activity | IC50 (µM) |

|---|---|---|

| No Substituent | Baseline Activity | 15 |

| -OCH₃ | Increased Activity | 5 |

| -Cl | Moderate Activity | 10 |

| -Br | High Activity | 2 |

In Vivo Studies

In vivo studies have confirmed the therapeutic potential of this compound derivatives. One notable study involved administering these compounds to animal models with induced tumors. The results showed a significant reduction in tumor size and improved survival rates compared to control groups .

Mechanistic Insights

Mechanistic studies have elucidated the pathways through which this compound exerts its effects. Research indicates that this compound may modulate key signaling pathways involved in cell proliferation and apoptosis, including the PI3K/Akt and MAPK pathways. These insights are crucial for understanding how structural modifications can lead to enhanced therapeutic profiles .

Propiedades

Fórmula molecular |

C15H10O |

|---|---|

Peso molecular |

206.24 g/mol |

Nombre IUPAC |

3-phenylinden-1-one |

InChI |

InChI=1S/C15H10O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-10H |

Clave InChI |

RGZIEEBYRHQXDY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C32 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.